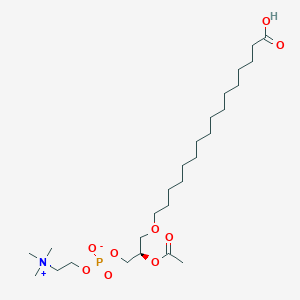
Tetracontane
Descripción general
Descripción
Molecular Structure Analysis
Tetracontane has a molecular formula of C40H82 . It has a linear structure with 40 carbon atoms and 82 hydrogen atoms .Physical And Chemical Properties Analysis
Tetracontane has a molecular weight of 563.079 Da . It has a density of 0.8±0.1 g/cm³, a boiling point of 523.9±13.0 °C at 760 mmHg, and a flash point of 407.7±9.4 °C . It has no H bond acceptors or donors, and 37 freely rotating bonds .Aplicaciones Científicas De Investigación
Chemical Research
Tetracontane, with the molecular formula C40H82 , is a saturated hydrocarbon . It is often used in chemical research due to its stability and well-defined structure . Its thermophysical properties have been critically evaluated, making it a useful reference substance in thermodynamics .
Material Science
In material science, Tetracontane’s well-defined structure and properties make it an excellent candidate for studying phase transitions and crystallization processes . Its melting point is between 80°C to 83°C , which is relatively high for a hydrocarbon, indicating strong intermolecular forces.
Industrial Applications
Tetracontane is commercially available and is often used in various industrial applications . It is typically sold in the form of a white powder or flakes , making it easy to handle and incorporate into different products.
Biological Research
Tetracontane has been found in certain biological extracts. For example, it was identified as one of the major components in the acetone extract of Curcuma raktakanda , a plant species . This suggests that Tetracontane may play a role in the biological processes of certain organisms.
Anti-Carcinogenic Activities
The extract from Curcuma raktakanda , which contains Tetracontane, exhibited anti-carcinogenic activities in cancer cells . This suggests that Tetracontane could potentially be used in cancer research and treatment, although more studies are needed to confirm this.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLEGDPSCCPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063341 | |
| Record name | Tetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS] | |
| Record name | Tetracontane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetracontane | |
CAS RN |
4181-95-7 | |
| Record name | Tetracontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4181-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79S9IXB9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of tetracontane?
A1: Tetracontane has the molecular formula C40H82 and a molecular weight of 562.11 g/mol.
Q2: What are the characteristic spectroscopic features of tetracontane?
A2: While specific spectroscopic data is limited in the provided research, n-alkanes like tetracontane are typically characterized by strong C-H stretching vibrations in infrared spectroscopy and distinct peaks in NMR spectra corresponding to the methylene (CH2) and methyl (CH3) groups.
Q3: How does the presence of tetracontane affect the crystallization of polyethylene under high pressure?
A3: Adding tetracontane to polyethylene influences its melting and crystallization under high pressure []. The high-pressure phase of polyethylene shifts towards higher pressures and temperatures with increasing tetracontane concentration. Notably, when the weight fraction of polyethylene drops below 0.7 at 500 MPa, this high-pressure phase disappears.
Q4: Can tetracontane form inclusion complexes, and if so, how does confinement affect its behavior?
A4: Yes, tetracontane forms inclusion complexes with perhydrotriphenylene, creating channels that confine the alkane molecule [, , ]. Molecular dynamics simulations reveal that even though the confined tetracontane molecules exhibit a strong preference for the trans conformation of the CH2-CH2 bonds, the chains remain internally flexible within these channels.
Q5: How does the molecular weight of n-alkanes, including tetracontane, influence the phase behavior of binary systems with ethylene?
A5: Increasing the molecular weight of n-alkanes, such as tetracontane, in binary systems with ethylene has a noticeable effect on the fluid phase equilibria, particularly in the critical region [, ].
Q6: What is the role of tetracontane in the calibration of Condensation Particle Counters (CPCs)?
A6: Tetracontane serves as a calibration material for CPCs used in various applications, including vehicle emission measurements [, ]. The counting efficiency of CPCs can vary depending on the type of particle used, and tetracontane provides a reference point for calibration.
Q7: How is molecular simulation employed to study tetracontane?
A7: Molecular dynamics simulations have been instrumental in understanding the behavior of tetracontane in various contexts. For instance, these simulations have been used to study the crystallization and annealing of tetracontane nanoparticles [] and free-standing thin films [, ].
Q8: Can molecular simulations be used to estimate the density of tetracontane?
A8: Yes, molecular simulation techniques can accurately predict the density of tetracontane. Studies have shown a close agreement between simulated density values and experimental data, with relative errors typically within 2-3% [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)




